![molecular formula C24H28N2O2 B2943603 11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338748-42-8](/img/structure/B2943603.png)
11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Description
11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C24H28N2O2 and its molecular weight is 376.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as diazepines , which are heteropolycyclic containing a thiophene ring fused to a diazepine ring
Mode of Action
It is known that diazepines generally exert their effects by binding to specific receptors in the body and modulating their activity . The compound’s interaction with its targets could lead to changes in cellular signaling pathways, resulting in various physiological effects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to other diazepines, it may have anxiolytic, antidepressive, antiepileptic, antiviral, and anti-inflammatory properties . .
Biological Activity
11-(4-Methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (commonly referred to as compound A) is a synthetic compound with significant potential in pharmacological applications. This article reviews its biological activity based on various studies and research findings.
- Molecular Formula : C24H28N2O2
- Molar Mass : 376.49 g/mol
- CAS Number : 338748-42-8
Biological Activity
1. Anticancer Properties
Research indicates that compound A exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. A study reported that compound A induced apoptosis in human cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
2. Antimicrobial Effects
Compound A has shown promising antimicrobial properties. In a comparative study involving various microorganisms, it was found effective against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that compound A could serve as a potential lead in the development of new antimicrobial agents .
3. Neuroprotective Effects
Neuroprotective properties have also been attributed to compound A. Research highlighted its ability to protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels .
Case Studies
-
Anticancer Activity
- Study : In vitro analysis on human breast cancer cells.
- Findings : Compound A significantly reduced cell viability at concentrations above 10 µM and induced apoptosis via mitochondrial pathways.
-
Antimicrobial Activity
- Study : Evaluation against Staphylococcus aureus and Escherichia coli.
- Findings : Compound A exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
-
Neuroprotection
- Study : Assessment using SH-SY5Y neuroblastoma cells exposed to oxidative stress.
- Findings : Compound A decreased cell death by 40% compared to control groups and increased levels of superoxide dismutase (SOD) and catalase.
Table 1: Summary of Biological Activities
Activity Type | Model/Methodology | Result |
---|---|---|
Anticancer | Human breast cancer cell lines | Induced apoptosis at >10 µM |
Antimicrobial | MIC testing on bacterial strains | MIC = 32 µg/mL (S. aureus) |
Neuroprotective | SH-SY5Y cells under oxidative stress | 40% reduction in cell death |
Table 2: Chemical Composition Analysis
Compound | Molecular Formula | Molar Mass (g/mol) |
---|---|---|
11-(4-Methoxyphenyl) | C24H28N2O2 | 376.49 |
Related Compounds |
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-14-10-18-19(11-15(14)2)26-23(16-6-8-17(28-5)9-7-16)22-20(25-18)12-24(3,4)13-21(22)27/h6-11,23,25-26H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQJDAVLQVTCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)OC)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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